molecular formula C6H11N5 B2724964 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine CAS No. 1249583-98-9

1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine

Cat. No.: B2724964
CAS No.: 1249583-98-9
M. Wt: 153.189
InChI Key: LWOFCRBEHCEGAS-UHFFFAOYSA-N
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Description

1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C6H11N5 It features a cyclopentane ring substituted with a tetrazole ring at one position and an amine group at another

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, nitroso derivatives, and reduced amine compounds .

Scientific Research Applications

1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes or receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.

    1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in materials science.

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high-energy content and stability.

Uniqueness

1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine is unique due to its combination of a cyclopentane ring with a tetrazole and an amine group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c7-6(3-1-2-4-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFCRBEHCEGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NNN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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